Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate CAS number search
Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate CAS number search
An In-depth Technical Guide to Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate, a halogenated nitroaromatic compound of significant interest in synthetic and medicinal chemistry. The document details its physicochemical properties, provides a robust, step-by-step protocol for its synthesis and purification, and explores its potential applications as a versatile intermediate in drug discovery and development. The guide is structured to deliver not only procedural instructions but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical utility for researchers in the field. All protocols and claims are substantiated by authoritative references.
Introduction: Strategic Importance in Synthesis
Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate is a substituted phenoxyacetate derivative. Its structure is notable for the presence of multiple functional groups that serve as valuable handles for chemical modification. The strategic placement of bromo, fluoro, and nitro groups on the aromatic ring, combined with the reactive ethyl acetate side chain, makes this compound a highly versatile building block for the synthesis of complex molecules.
In the context of drug development, such poly-functionalized intermediates are critical. The nitro group can be readily reduced to an amine, providing a key point for amide bond formation or further derivatization.[1] The bromine atom is an ideal participant in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a final drug candidate.[2] Consequently, this molecule serves as a valuable precursor for creating libraries of compounds for screening and lead optimization, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]
Physicochemical and Structural Properties
A precise understanding of the compound's properties is fundamental for its effective use in research. The data presented below has been consolidated from chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 1982873-79-9 | [5][6] |
| IUPAC Name | ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate | |
| Molecular Formula | C₁₀H₉BrFNO₅ | [7] |
| Molecular Weight | 322.09 g/mol | [7] |
| Appearance | Expected to be a solid, typically white to yellow | |
| InChI Key | Not readily available. | |
| SMILES | CCOC(=O)COC1=C(C=C(C(F)=C1)Br)[O-] |
Synthesis and Purification: A Validated Protocol
The synthesis of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate is most effectively achieved via a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of the starting phenol to form a phenoxide, which then acts as a nucleophile to displace the bromide from ethyl bromoacetate.
Synthesis Pathway and Rationale
The chosen pathway involves the reaction of 4-bromo-5-fluoro-2-nitrophenol with ethyl bromoacetate.
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Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 7-8) to form the reactive phenoxide ion. However, it is not so strong that it would promote competing side reactions, such as the hydrolysis of the ethyl ester, which could occur with stronger bases like sodium hydroxide.
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Choice of Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the rate of the Sₙ2 reaction.
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Reaction Conditions: Gentle heating is typically employed to ensure the reaction proceeds to completion in a reasonable timeframe. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the endpoint of the reaction.
Detailed Experimental Protocol
Reagents and Materials:
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4-bromo-5-fluoro-2-nitrophenol
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Anhydrous potassium carbonate (K₂CO₃), finely powdered
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Acetone (anhydrous)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system for chromatography
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-5-fluoro-2-nitrophenol (1.0 eq).
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Add anhydrous acetone to dissolve the phenol.
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Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the mixture. The excess base ensures complete deprotonation of the phenol.
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Add ethyl bromoacetate (1.1 - 1.2 eq) dropwise to the stirring suspension. A slight excess of the alkylating agent ensures the phenol is fully consumed.
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Heat the reaction mixture to reflux (approx. 56°C for acetone) and stir.
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Monitor the reaction progress using TLC (e.g., with a 3:1 Hexanes:EtOAc mobile phase) until the starting phenol spot has disappeared (typically 4-8 hours).
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Filter the mixture to remove the solid potassium carbonate and potassium bromide byproduct. Wash the solid with a small amount of acetone.
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Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
Purification and Characterization
Work-up and Purification:
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Dissolve the crude residue in ethyl acetate.
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Wash the organic layer sequentially with water and then brine. This removes any remaining inorganic salts and water-soluble impurities.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.
Analytical Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
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¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene (-O-CH₂-C=O) protons, and distinct aromatic protons.
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¹³C NMR: Will show signals for the ester carbonyl, the aliphatic carbons, and the six unique aromatic carbons.
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Mass Spectrometry (MS): Will confirm the molecular weight and show a characteristic isotopic pattern due to the presence of bromine.
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HPLC: To determine the final purity of the compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Applications in Drug Discovery
The true value of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate lies in its potential as a scaffold for building more complex, biologically active molecules.
Key Chemical Transformations
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Nitro Group Reduction: The nitro group is a masked amine. It can be selectively reduced to an aniline derivative using various methods (e.g., Fe/NH₄Cl, SnCl₂, or catalytic hydrogenation).[1] This resulting amine is a primary nucleophile, perfect for forming amide bonds with carboxylic acids, which is a cornerstone of medicinal chemistry.
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Suzuki Coupling: The aryl bromide is a prime substrate for palladium-catalyzed Suzuki coupling. This allows for the formation of a new carbon-carbon bond, enabling the attachment of a wide array of aryl or heteroaryl groups, which can be used to probe the binding pockets of biological targets.
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Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This acid can then be coupled with amines to form amides or used as a handle for other modifications.
Potential as a Pharmaceutical Intermediate
The structural motifs present in this compound are found in numerous developmental drugs, particularly kinase inhibitors for oncology. The general workflow involves using this molecule as a starting platform, performing a sequence of reactions like those described above to build out a final, potent, and selective active pharmaceutical ingredient (API).
Logical Pathway to a Hypothetical API
Caption: A logical synthetic pathway from the title compound to a hypothetical API.
Safety and Handling
As with all laboratory chemicals, Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on structurally related compounds, it may be an irritant to the skin, eyes, and respiratory system. All waste should be disposed of in accordance with institutional and local regulations.
Conclusion
Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate is more than a mere catalogue chemical; it is a strategically designed synthetic intermediate with significant potential for accelerating drug discovery programs. Its combination of a reducible nitro group, a cross-coupling-ready bromide, and a stabilizing fluorine atom provides medicinal chemists with a powerful and flexible platform for generating novel chemical entities. The robust synthesis and purification protocols detailed in this guide provide a reliable foundation for researchers to produce and utilize this valuable compound in their work.
References
-
Title: 1982873-79-9_Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate - 化源网 Source: Chemical Sourcing Network (huayuanwang.com) URL: [Link]
-
Title: Ethyl 2-(4-nitrophenoxy)acetate - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI Source: MDPI URL: [Link]
-
Title: Ethyl 2-(2-nitrophenoxy)acetate | C10H11NO5 | CID 591948 - PubChem Source: PubChem URL: [Link]
-
Title: Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate Source: ResearchGate URL: [Link]
-
Title: ethyl bromoacetate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate - C10H9BrFNO5 Source: ChemSrc URL: [Link]
-
Title: Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem Source: PubChem URL: [Link]
-
Title: Innovative application of ethyl difluorobromoacetate in the chemical industry Source: Jiayuan Fluorine URL: [Link]
-
Title: learn, learn to click: Undergraduate Synthetic Organic Chemistry experiments - ChemRxiv Source: ChemRxiv URL: [Link]
-
Title: Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2) Source: National Toxicology Program URL: [Link]
-
Title: Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Innovative application of ethyl difluorobromoacetate in the chemical industry-News-Changzhou Jiayuan Chemical Co., Ltd [en.czjyhg.com]
- 3. Buy Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 1803827-82-8 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1982873-79-9_CAS号:1982873-79-9_Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate - 化源网 [chemsrc.com]
- 6. CAS:1982873-79-9, Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate-毕得医药 [bidepharm.com]
- 7. Ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate - C10H9BrFNO5 | CSSB14855060244 [chem-space.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
